1-Hexadecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride
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Overview
Description
1-Hexadecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications. It is a colorless solid that is highly nucleophilic and serves as a catalyst and reagent in numerous organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with hexadecyl chloride. The reaction typically involves mixing 1,4-diazabicyclo[2.2.2]octane with hexadecyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for mixing, heating, and purification helps in maintaining high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to its highly nucleophilic nature.
Oxidation and Reduction: It can act as a catalyst in oxidation and reduction reactions, facilitating the transformation of various organic substrates.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and phenols, with reactions typically conducted in polar solvents like polyethylene glycol (PEG) or diglyme at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sulfur dioxide are used in oxidation and reduction reactions, respectively.
Major Products Formed:
Nucleophilic Substitution: The major products are often piperazine derivatives and other heterocyclic compounds.
Oxidation and Reduction: The products depend on the specific substrates and conditions used but generally include oxidized or reduced organic molecules.
Scientific Research Applications
1-Hexadecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride has a wide range of applications in scientific research:
Medicine: It
Properties
CAS No. |
62634-15-5 |
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Molecular Formula |
C22H45ClN2 |
Molecular Weight |
373.1 g/mol |
IUPAC Name |
1-hexadecyl-4-aza-1-azoniabicyclo[2.2.2]octane;chloride |
InChI |
InChI=1S/C22H45N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24-20-16-23(17-21-24)18-22-24;/h2-22H2,1H3;1H/q+1;/p-1 |
InChI Key |
AURPJXIGAQCDQQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]12CCN(CC1)CC2.[Cl-] |
Origin of Product |
United States |
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